Indigo
Indigo
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992)
Indigo dye is a member of hydroxyindoles.
Indigo is a natural product found in Isatis tinctoria and Couroupita guianensis with data available.
Indolesulfonic acid used as a dye in renal function testing for the detection of nitrates and chlorates, and in the testing of milk.
Indigo dye is a member of hydroxyindoles.
Indigo is a natural product found in Isatis tinctoria and Couroupita guianensis with data available.
Indolesulfonic acid used as a dye in renal function testing for the detection of nitrates and chlorates, and in the testing of milk.
Brand Name:
Vulcanchem
CAS No.:
12626-73-2
VCID:
VC21007282
InChI:
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
SMILES:
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
Molecular Formula:
C16H10N2O2
Molecular Weight:
262.26 g/mol
Indigo
CAS No.: 12626-73-2
Cat. No.: VC21007282
Molecular Formula: C16H10N2O2
Molecular Weight: 262.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992) Indigo dye is a member of hydroxyindoles. Indigo is a natural product found in Isatis tinctoria and Couroupita guianensis with data available. Indolesulfonic acid used as a dye in renal function testing for the detection of nitrates and chlorates, and in the testing of milk. |
|---|---|
| CAS No. | 12626-73-2 |
| Molecular Formula | C16H10N2O2 |
| Molecular Weight | 262.26 g/mol |
| IUPAC Name | 2-(3-hydroxy-1H-indol-2-yl)indol-3-one |
| Standard InChI | InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H |
| Standard InChI Key | COHYTHOBJLSHDF-BUHFOSPRSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=O)/C(=C\3/C(=O)C4=CC=CC=C4N3)/N2 |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4N3)N2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator